molecular formula C11H9NO2 B039154 7-Aminonaphthalene-1-carboxylic acid CAS No. 116530-10-0

7-Aminonaphthalene-1-carboxylic acid

Cat. No.: B039154
CAS No.: 116530-10-0
M. Wt: 187.19 g/mol
InChI Key: BFBAHPDPLUEECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminonaphthalene-1-carboxylic acid is an aromatic compound with the molecular formula C11H9NO2 It is characterized by a naphthalene ring system substituted with an amino group at the 7th position and a carboxylic acid group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminonaphthalene-1-carboxylic acid typically involves the nitration of naphthalene followed by reduction and carboxylation. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and catalytic hydrogenation are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 7-Aminonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

7-Aminonaphthalene-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminonaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-Aminonaphthalene-2-carboxylic acid
  • 2-Aminonaphthalene-1-carboxylic acid
  • 4-Aminonaphthalene-1-carboxylic acid

Comparison: 7-Aminonaphthalene-1-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the naphthalene ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds. For instance, the 7-amino group provides different steric and electronic effects compared to the 1- or 2-amino derivatives, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

7-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBAHPDPLUEECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562924
Record name 7-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116530-10-0
Record name 7-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.